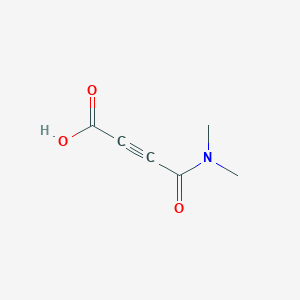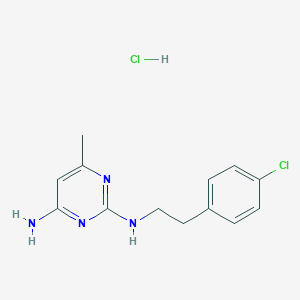![molecular formula C19H24ClN3O B2990325 (3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone CAS No. 2411302-50-4](/img/structure/B2990325.png)
(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone: is a complex organic compound that features a pyrido[3,4-c]pyridazine core fused with a dihydro structure and a chloro substituent at the 3-position. The adamantyl group attached to the methanone moiety adds to its structural complexity and potential for diverse chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[3,4-c]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazines. The adamantyl group is usually introduced through a Friedel-Crafts acylation reaction, where 3-methyl-1-adamantyl chloride reacts with a suitable catalyst to form the ketone.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to ensure efficient conversion of starting materials to the desired product. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The adamantyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can be performed on the pyrido[3,4-c]pyridazine core to yield simpler derivatives.
Substitution: : The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Adamantyl alcohols or ketones.
Reduction: : Reduced pyrido[3,4-c]pyridazine derivatives.
Substitution: : Substituted pyrido[3,4-c]pyridazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Application in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds, such as:
Indole derivatives: : These compounds also feature complex heterocyclic structures and have diverse biological activities.
Pyrrolopyrazine derivatives: : These compounds contain pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of (3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone lies in its specific structural features and potential for diverse chemical reactivity and applications.
Propiedades
IUPAC Name |
(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-18-6-12-4-13(7-18)9-19(8-12,11-18)17(24)23-3-2-14-5-16(20)22-21-15(14)10-23/h5,12-13H,2-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOJOFSEIIWAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C(=O)N4CCC5=CC(=NN=C5C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)


![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)


![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
